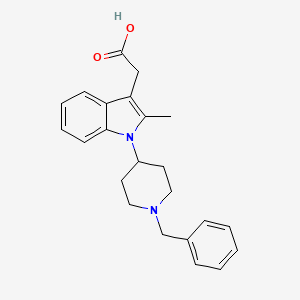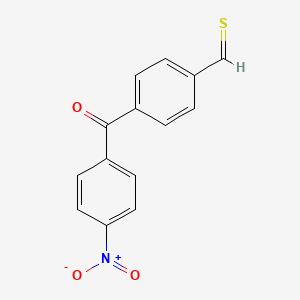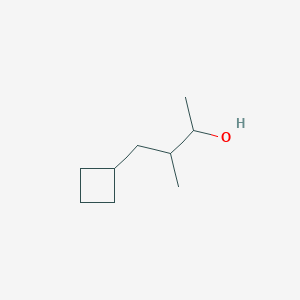
4-Cyclobutyl-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutyl-3-methylbutan-2-ol is an organic compound with the molecular formula C9H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its cyclobutyl group, a four-membered carbon ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method includes the addition of borane (BH3) to the alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclobutyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it to alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
4-Cyclobutyl-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Cyclobutyl-3-methylbutan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its role in chemical reactions. The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules, leading to substitution or addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: Another secondary alcohol with a similar structure but without the cyclobutyl group.
4-Cyclohexyl-2-methylbutan-2-ol: A compound with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
4-Cyclobutyl-3-methylbutan-2-ol is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry, as it can introduce strain and rigidity into molecular structures, influencing the reactivity and stability of the resulting compounds.
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4-cyclobutyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)6-9-4-3-5-9/h7-10H,3-6H2,1-2H3 |
Clé InChI |
BEILSFISIXDQTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


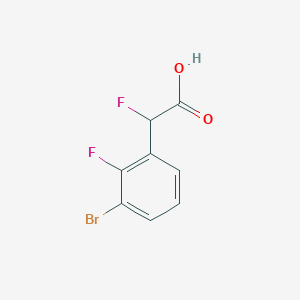
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
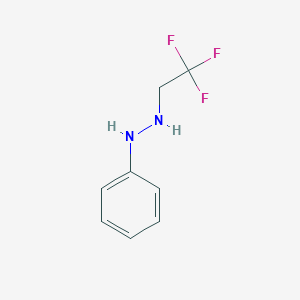
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
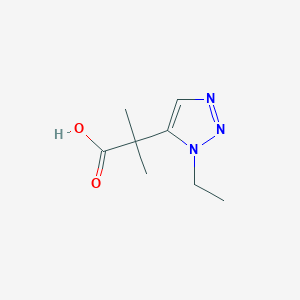
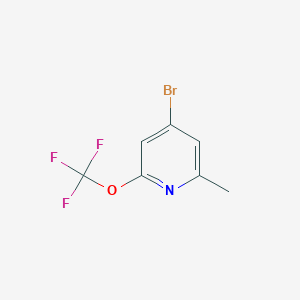
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
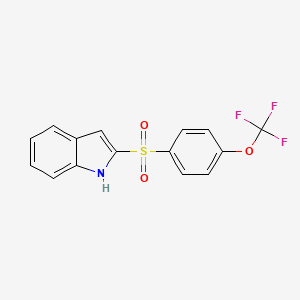
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)

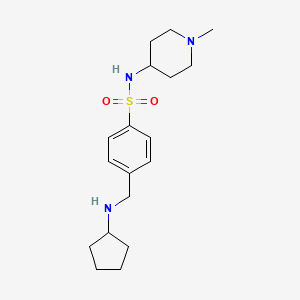
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
